molecular formula C13H17NO2 B6897610 2-(3,4-dihydro-1H-isochromen-1-yl)-N,N-dimethylacetamide

2-(3,4-dihydro-1H-isochromen-1-yl)-N,N-dimethylacetamide

Cat. No.: B6897610
M. Wt: 219.28 g/mol
InChI Key: QIRUQRUXMXKKJH-UHFFFAOYSA-N
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Description

2-(3,4-dihydro-1H-isochromen-1-yl)-N,N-dimethylacetamide is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by the presence of an isochromene ring system fused with an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dihydro-1H-isochromen-1-yl)-N,N-dimethylacetamide typically involves the following steps:

    Formation of the Isochromene Ring: The isochromene ring can be synthesized through a cyclization reaction of a suitable precursor, such as a phenol derivative, under acidic or basic conditions.

    Introduction of the Acetamide Group: The acetamide group can be introduced by reacting the isochromene intermediate with N,N-dimethylacetamide in the presence of a suitable catalyst, such as a Lewis acid.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and automated synthesis systems to streamline the process.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dihydro-1H-isochromen-1-yl)-N,N-dimethylacetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(3,4-dihydro-1H-isochromen-1-yl)-N,N-dimethylacetamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design and development.

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Material Science: It is explored for its potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dihydro-1H-isochromen-1-yl)-N,N-dimethylacetamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, receptors, or signaling pathways, depending on its structure and functional groups. Detailed studies on its mechanism of action are essential to understand its effects and potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-dihydro-1H-isochromen-1-yl)acetic acid: This compound has a similar isochromene ring system but differs in the presence of an acetic acid group instead of an acetamide group.

    2-(3,4-dihydro-1H-isochromen-1-yl)propan-1-amine: This compound features an amine group instead of an acetamide group.

Uniqueness

2-(3,4-dihydro-1H-isochromen-1-yl)-N,N-dimethylacetamide is unique due to its specific combination of the isochromene ring and the N,N-dimethylacetamide group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-(3,4-dihydro-1H-isochromen-1-yl)-N,N-dimethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2/c1-14(2)13(15)9-12-11-6-4-3-5-10(11)7-8-16-12/h3-6,12H,7-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIRUQRUXMXKKJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CC1C2=CC=CC=C2CCO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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